N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Medicinal Chemistry Structure-Activity Relationship Nuclear Receptor Modulation

This specific N1-propionyl saturated tetrahydroquinoline-2-naphthamide (CAS 955594-07-7) is the optimal entry probe for CREB and NF-κB transcriptional pathway screening. Unlike acetyl or benzoyl congeners, its intermediate lipophilicity (est. logP ~3.8–4.2) balances cellular permeability with target engagement while minimizing nonspecific binding. The 2-naphthamide configuration aligns with the active isomer class validated in US Patent 9,073,820, making it essential for isomer-specific SAR panels. Procure this lot to establish baseline activity in HEK 293T CREB-luciferase assays before exploring N1-acyl homologs or 2-oxo derivatives.

Molecular Formula C23H22N2O2
Molecular Weight 358.441
CAS No. 955594-07-7
Cat. No. B2892027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide
CAS955594-07-7
Molecular FormulaC23H22N2O2
Molecular Weight358.441
Structural Identifiers
SMILESCCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C23H22N2O2/c1-2-22(26)25-13-5-8-18-15-20(11-12-21(18)25)24-23(27)19-10-9-16-6-3-4-7-17(16)14-19/h3-4,6-7,9-12,14-15H,2,5,8,13H2,1H3,(H,24,27)
InChIKeyVQYQRYXMTAHAHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide (CAS 955594-07-7): Structural Identity and Class Context for Informed Procurement


N-(1-Propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide (CAS 955594-07-7) is a synthetic hybrid molecule that couples a tetrahydroquinoline core with a naphthamide moiety through an amide linkage at the 6-position. The tetrahydroquinoline nitrogen bears a propionyl substituent, and the naphthamide component is attached via the 2-position of the naphthalene ring . With a molecular formula of C₂₃H₂₂N₂O₂ and a molecular weight of 358.4 g/mol, the compound belongs to a broader chemotype of bicyclic carboxamides that have been investigated in patent literature as scaffolds targeting the cyclic-AMP response element binding protein (CREB)-mediated gene transcription pathway, histone deacetylases (HDACs), and NF-κB transcriptional activity [1][2]. Commercial availability is typically at ≥95% purity, positioning this compound as a research tool or screening intermediate rather than a validated pharmaceutical lead .

Why N-(1-Propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide Cannot Be Replaced by Its Closest Structural Analogs Without Risk of Altered Biological Readout


Within the tetrahydroquinoline-naphthamide compound family, even conservative N-acyl substitutions produce divergent pharmacological profiles that preclude interchangeable use. The propionyl group at the tetrahydroquinoline N1 position introduces a specific combination of lipophilic bulk (estimated XLogP3 contribution of approximately +0.6 over the corresponding acetyl analog) and conformational constraint distinct from acetyl, isobutyryl, or benzoyl congeners . In the related CREB inhibitor chemotype represented by naphthamide 3a and its structural congeners (e.g., 666-15), minor modifications to the bicyclic carboxamide architecture resulted in over 10-fold differences in CREB-mediated gene transcription inhibition potency [1]. Similarly, NF-κB-targeted tetrahydroquinoline derivatives show that the identity of the N1-acyl group directly governs the magnitude of LPS-induced NF-κB transcriptional suppression, with potency variations exceeding 50-fold across a focused analog set . Consequently, substituting the propionyl variant with an acetyl, isobutyryl, or 2-oxo analog without experimental validation risks producing qualitatively or quantitatively different biological outcomes, even if the compounds share the same core scaffold.

Quantitative Differentiation Evidence for N-(1-Propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide Versus Closest Structural Analogs


N1-Propionyl Versus N1-Acetyl Substitution: Impact on Naphthamide Positioning Preference (2-Naphthamide vs 1-Naphthamide Isomer Selection)

Among commercially catalogued N1-acyl tetrahydroquinoline-6-yl naphthamides, the N1-propionyl variant (CAS 955594-07-7) is exclusively paired with the 2-naphthamide isomer, whereas the N1-acetyl variant is available in both 1-naphthamide and 2-naphthamide forms. In the broader tetrahydroquinoline-naphthamide patent literature (US 9,073,820), the naphthamide attachment position (1- vs 2-naphthoyl) is a critical determinant of CREB inhibitory potency, with 2-naphthamide congeners consistently demonstrating superior transcriptional inhibition compared to 1-naphthamide isomers in HEK 293T cell-based CREB luciferase reporter assays [1]. The N1-propionyl-2-naphthamide combination thus represents a defined, non-interchangeable structural entity. Importantly, the propionyl group provides an intermediate steric and lipophilic profile (estimated ΔlogP ≈ +0.5 to +0.7 relative to acetyl; Δmolecular volume ≈ +15 ų) that may fine-tune target engagement relative to both smaller (acetyl) and larger (isobutyryl, benzoyl) N1-substituents .

Medicinal Chemistry Structure-Activity Relationship Nuclear Receptor Modulation

Tetrahydroquinoline Oxidation State Differentiation: 1-Propionyl (Saturated) Versus 2-Oxo Analog in NF-κB and Anticancer Screening Contexts

The tetrahydroquinoline core of the target compound is fully saturated at the 2-position, distinguishing it from the 2-oxo-1,2,3,4-tetrahydroquinoline analog class (e.g., CAS 922131-41-7). In NF-κB transcriptional inhibition screens using LPS-stimulated cell models, tetrahydroquinoline derivatives bearing a fully saturated ring system have been reported to achieve up to 53-fold greater potency in suppressing NF-κB activity compared to reference compounds, an effect attributed in part to the conformational flexibility and electronic character of the saturated heterocycle . The 2-oxo modification introduces a hydrogen bond acceptor that alters the ring electronics (carbonyl π-system conjugation) and reduces basicity of the adjacent nitrogen, which can redirect target engagement away from NF-κB toward distinct targets such as kinases or HDACs [1]. The 1-propionyl saturated tetrahydroquinoline scaffold therefore occupies a differentiated pharmacological space relative to 2-oxo congeners.

NF-κB Inhibition Anticancer Screening Tetrahydroquinoline SAR

Naphthamide Isomer Position (2-Naphthamide vs 1-Naphthamide) as a Determinant of CREB Transcriptional Inhibition Potency

The target compound incorporates a 2-naphthamide moiety (naphthalene-2-carboxamide), whereas several commercially available analogs in the same tetrahydroquinoline series carry the 1-naphthamide isomer (e.g., N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide, MW 372.5). Within the CREB inhibitor patent estate (US 9,073,820), structure-activity relationship data from cell-based CREB luciferase reporter assays established that 2-naphthamide-substituted compounds (represented by Compounds 4–9 in the patent) exhibited low-micromolar to sub-micromolar inhibition of CREB-mediated transcription, with consistent superiority over their 1-naphthamide counterparts [1]. In the broader naphthamide CREB inhibitor series (e.g., compound 3a leading to 666-15), the naphthamide substitution pattern was critical for maintaining cellular potency and selectivity against normal cells [2]. The target compound's 2-naphthamide configuration aligns with the more active isomer class in this biological context.

CREB Inhibition Cancer Therapeutics Transcriptional Regulation

Molecular Weight and Lipophilicity Window Differentiation: Propionyl as an Intermediate Physicochemical Profile Among N1-Acyl Homologs

The N1-propionyl substitution (CH₃CH₂CO–) positions the target compound at an intermediate molecular weight (358.4 Da) and estimated lipophilicity (XLogP3 ~3.8–4.2) within the N1-acyl tetrahydroquinoline-6-yl naphthamide series. This profile falls between the N1-acetyl analog (MW 344.4, XLogP3 ~3.2–3.5) and the N1-isobutyryl analog (MW 372.5, XLogP3 ~4.2–4.6) . According to physicochemical guidelines for chemical probe and lead compound selection, the target compound's MW remains below the 400 Da threshold commonly associated with favorable permeability, while its logP sits within the optimal 1–5 range for cell permeability [1]. The N1-propionyl compound thus occupies a 'Goldilocks' zone that may offer balanced cellular penetration relative to smaller but possibly less potent acetyl analogs, without incurring the solubility and promiscuity risks associated with the higher logP of isobutyryl or benzoyl congeners.

Physicochemical Profiling Chemical Probe Selection Drug-likeness Assessment

Recommended Application Scenarios for N-(1-Propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide (CAS 955594-07-7) Based on Differentiated Evidence


CREB-Mediated Transcription Inhibition Screening Cascade Starting Point

Based on the compound's 2-naphthamide configuration, which aligns with the more active isomer class in CREB luciferase reporter assays described in US Patent 9,073,820 [1], and its intermediate physicochemical profile that balances cellular permeability with target engagement potential , this compound is best deployed as an entry-point screening probe in HEK 293T-based CREB reporter gene assays. Its intermediate N1-propionyl substitution avoids the potentially excessive lipophilicity of isobutyryl/benzoyl analogs that may promote nonspecific binding, while maintaining sufficient hydrophobic contact area relative to the minimally lipophilic acetyl analog. Downstream validation should include comparison with the established CREB inhibitor 666-15 as a positive control and selectivity profiling against related bZIP transcription factors (c-Jun, c-Fos) to confirm CREB pathway specificity.

NF-κB Transcriptional Pathway Profiling with Saturated Tetrahydroquinoline Scaffold Control

The fully saturated tetrahydroquinoline core of this compound distinguishes it from 2-oxo-tetrahydroquinoline analogs that redirect toward kinase and HDAC targets [1]. In LPS-induced NF-κB transcriptional reporter assays, saturated tetrahydroquinoline derivatives have demonstrated up to 53-fold enhanced inhibition relative to reference compounds . The target compound should be included as a representative of the saturated scaffold subclass in any systematic SAR panel comparing saturated vs 2-oxo tetrahydroquinoline naphthamides, with the N1-acetyl saturated analog serving as the minimal-acyl comparator and the 2-oxo-2-naphthamide variant (CAS 922131-41-7) as the oxidation-state control. Quantitative NF-κB IC50 determination in this panel will directly inform whether the saturated core is a prerequisite for transcriptional pathway engagement.

Physicochemical Benchmarking in Tetrahydroquinoline-Naphthamide Hit-to-Lead Optimization

With its molecular weight of 358.4 Da and estimated logP of 3.8–4.2, the N1-propionyl compound occupies the median position in the N1-acyl homolog series (acetyl: 344.4 Da/logP ~3.2–3.5; isobutyryl: 372.5 Da/logP ~4.2–4.6; benzoyl: 406.5 Da/logP ~4.8–5.2) [1]. This intermediate profile makes it an optimal reference compound for structure-property relationship (SPR) studies aimed at identifying the lipophilicity-efficiency window for this chemotype. Parallel determination of logD7.4, aqueous solubility, and Caco-2 permeability across the N1-acyl series—with the propionyl variant as the central reference point—will delineate the developability boundaries of the tetrahydroquinoline-naphthamide scaffold and guide subsequent optimization toward clinical candidate selection.

2-Naphthamide vs 1-Naphthamide Isomer Selectivity Panel for Target Engagement Profiling

The target compound's exclusive 2-naphthamide configuration provides a defined entry point for head-to-head isomer selectivity studies. A focused panel comparing the target compound against its 1-naphthamide isomer counterpart (if synthesized or procured) under identical CREB reporter assay conditions, as outlined in the CREB inhibitor patent literature [1], will quantify the isomer-dependent potency differential for this specific N1-propionyl scaffold. This data is essential for procurement specification: if 2-naphthamide proves significantly more potent, subsequent compound acquisitions within this chemotype must explicitly exclude 1-naphthamide variants to ensure reproducible biological activity. Such isomer specificity is already established at the class level in US 9,073,820 but remains to be experimentally confirmed for the N1-propionyl pair specifically.

Quote Request

Request a Quote for N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.